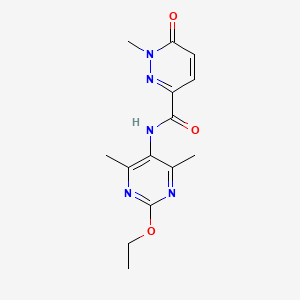

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-5-22-14-15-8(2)12(9(3)16-14)17-13(21)10-6-7-11(20)19(4)18-10/h6-7H,5H2,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKNNPYUHUPYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)C2=NN(C(=O)C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 246.27 g/mol

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 246.27 g/mol |

| CAS Number | Not yet assigned |

The biological activity of this compound primarily involves its interaction with various molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to significant physiological responses. Specific pathways affected include:

- Inhibition of Protein Synthesis : The compound may inhibit protein synthesis pathways, affecting cellular growth and replication.

- Impact on Nucleic Acid Production : It may also interfere with nucleic acid synthesis, crucial for cell division and function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of similar pyrimidine compounds demonstrate:

- Antibacterial Activity : Effective against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM.

- Biofilm Inhibition : Moderate to good activity against biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial potency of related compounds against various bacterial strains. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics like ciprofloxacin, showcasing their potential as effective alternatives in treating resistant infections .

- Biofilm Disruption : Another investigation highlighted the compound's ability to disrupt biofilms, which are notoriously difficult to treat due to their protective nature. The study found that the compound effectively reduced biofilm formation in clinical isolates, suggesting its utility in combating chronic infections .

Comparative Efficacy Table

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.